molecular formula C25H31N3O2 B2449444 1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-31-5

1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2449444
CAS No.: 876889-31-5
M. Wt: 405.542
InChI Key: WGUOJDZPGYBDES-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.542. The purity is usually 95%.
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Properties

IUPAC Name

1-tert-butyl-4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-5-18-10-12-20(13-11-18)30-15-14-27-22-9-7-6-8-21(22)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h6-13,19H,5,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUOJDZPGYBDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with a unique molecular structure that includes a pyrrolidinone core and a benzo[d]imidazole moiety. This compound is characterized by its significant functional groups, including a tert-butyl group and an ethylphenoxy group, which may enhance its biological activity and potential applications in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of the compound is C25H31N3O2C_{25}H_{31}N_{3}O_{2}, with a molecular weight of approximately 405.54 g/mol. The presence of the tert-butyl group increases lipophilicity, potentially improving bioavailability, while the ethylphenoxy group may facilitate specific interactions with biological targets.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is useful to compare it with other structurally similar compounds. The table below summarizes the biological activities of selected related compounds:

Compound NameBiological ActivityReference
Compound AAnticancer (breast cancer)
Compound BAntimicrobial (Staphylococcus aureus)
Compound CEnzyme inhibitor (IMPDH)

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of benzo[d]imidazole derivatives demonstrated that modifications to the structure, such as adding ethylphenoxy groups, significantly enhanced cytotoxicity against various cancer cell lines. These findings suggest that this compound may possess similar properties due to its structural components.

Case Study 2: Enzyme Inhibition

Research on related compounds has shown that certain benzo[d]imidazole derivatives act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis. This inhibition leads to reduced cell proliferation in cancer cells resistant to traditional therapies.

While specific mechanisms for this compound remain uncharacterized, insights can be drawn from studies on similar compounds. Potential mechanisms may include:

  • Interaction with DNA : Some benzo[d]imidazole derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The unique functional groups may allow for effective binding to target enzymes, inhibiting their activity and altering metabolic pathways.

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